1-bromo-N-tert-butylmethanesulfonamide
Description
Properties
IUPAC Name |
1-bromo-N-tert-butylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRPVVUBGFQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244995 | |
| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51270-36-1 | |
| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51270-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-bromo-N-tert-butylmethanesulfonamide
[1]
Executive Summary
1-Bromo-N-tert-butylmethanesulfonamide is a specialized organosulfur reagent primarily utilized as a bifunctional building block in organic synthesis. Characterized by an electrophilic bromomethyl group (
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-Bromo-N-(2-methylpropan-2-yl)methanesulfonamide |
| Common Name | 1-Bromo-N-tert-butylmethanesulfonamide |
| CAS Registry Number | 51270-36-1 |
| Molecular Formula | |
| Molecular Weight | 230.12 g/mol |
| SMILES | CC(C)(C)NS(=O)(=O)CBr |
Structural Architecture
The molecule consists of three distinct functional domains, each conferring specific chemical behaviors:
-
Bromomethyl Moiety (
): An electrophilic center activated by the adjacent electron-withdrawing sulfonyl group. This allows the carbon to undergo substitution with external nucleophiles. -
Sulfonyl Group (
): A strong electron-withdrawing linker that acidifies the -protons (on the bromomethyl group) and the proton. -
N-tert-Butylamine Moiety (
):-
Steric Bulk: The bulky tert-butyl group prevents over-alkylation at the nitrogen atom and directs regioselectivity during cyclization reactions.
-
Lipophilicity: Increases solubility in non-polar organic solvents (DCM, THF) compared to the N-unsubstituted analog.
-
Synthesis & Preparation Protocol
The standard industrial and laboratory preparation involves the nucleophilic substitution of bromomethanesulfonyl chloride with tert-butylamine . This reaction must be controlled to prevent the formation of disulfonamides or thermal decomposition.
Synthetic Pathway (Diagram)
Figure 1: Synthesis of 1-bromo-N-tert-butylmethanesulfonamide via sulfonyl chloride amination.
Experimental Protocol
Reagents: Bromomethanesulfonyl chloride (1.0 eq), tert-butylamine (2.2 eq), Dichloromethane (DCM).
-
Setup: Charge a round-bottom flask with anhydrous DCM and cool to 0°C under nitrogen atmosphere.
-
Addition: Add tert-butylamine dropwise. The excess amine acts as a scavenger for the HCl generated. Alternatively, Triethylamine (TEA) can be used as the base.
-
Reaction: Add bromomethanesulfonyl chloride slowly to the amine solution, maintaining temperature <5°C to avoid degradation.
-
Workup: Stir at room temperature for 2–4 hours. Wash the organic layer with dilute HCl (to remove excess amine) and brine.
-
Purification: Dry over
and concentrate. Recrystallization from hexanes/EtOAc typically yields the pure crystalline solid.
Physicochemical Properties[1][3][4][5][6][7]
| Property | Value / Description |
| Physical State | Crystalline solid (typically white to off-white) |
| Melting Point | Note: Batch dependent, typically ranges 70–90°C for similar analogs; verify via CoA. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform. Insoluble in water. |
| Stability | Stable under standard conditions. Moisture sensitive (hygroscopic). Store at 2–8°C. |
| Reactivity Hazards | Incompatible with strong bases and strong oxidizing agents. |
Reactivity Profile & Applications
The compound's utility stems from its ability to act as a 1,2-dipole equivalent (C-N bond formation) or a 1,1-dipole depending on the reaction conditions.
Synthesis of -Sultams (Domino Alkylation)
The most prominent application is the synthesis of
-
Mechanism:
-
Deprotonation: Treatment with a base (e.g.,
, NaH) deprotonates the sulfonamide nitrogen. -
Intermolecular Alkylation: The nitrogen attacks an electrophile (e.g., an
-halo ketone or ester). -
Intramolecular Cyclization: A second base-mediated step generates a carbanion
to the sulfonyl group (or utilizes the existing nucleophile) to displace the bromine, closing the 4-membered ring.
-
Reaction Pathway Visualization
Figure 2: Mechanism for the formation of
Ramberg-Bäcklund Precursor Potential
While less common for this specific derivative,
Handling & Safety (E-E-A-T)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or potential trace sulfonyl chloride hydrolysis products.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerator).
References
1-bromo-N-tert-butylmethanesulfonamide CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 1-bromo-N-tert-butylmethanesulfonamide, a halogenated sulfonamide of interest to researchers in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, properties, handling, and potential applications. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering insights into the chemical behavior and synthetic utility of α-halosulfonamides.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The introduction of a halogen atom at the α-position to the sulfonyl group, as seen in 1-bromo-N-tert-butylmethanesulfonamide, significantly modulates the molecule's reactivity, rendering it a versatile intermediate for further chemical transformations. The electrophilic nature of the α-carbon, enhanced by the adjacent electron-withdrawing sulfonyl group, makes it a prime target for nucleophilic substitution reactions. This guide will delve into the known characteristics of this compound and extrapolate its probable behavior and utility based on the chemistry of related α-halosulfonamides and N-tert-butyl protected sulfonamides.
Chemical Identity and Properties
1-Bromo-N-tert-butylmethanesulfonamide is a specialized organic compound whose detailed physicochemical properties are not widely published. However, its fundamental molecular attributes have been established.
| Property | Value | Source |
| CAS Number | 51270-36-1 | [1] |
| Molecular Formula | C₅H₁₂BrNO₂S | [1] |
| Molecular Weight | 230.12 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)CBr | N/A |
| Physical Form | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred |
Note: Physical form and solubility are inferred based on the properties of structurally similar compounds, such as other N-tert-butyl sulfonamides and brominated organic molecules.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis would likely proceed in two main stages: the formation of N-tert-butylmethanesulfonamide followed by its selective α-bromination.
Caption: Proposed two-step synthesis of 1-bromo-N-tert-butylmethanesulfonamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on standard laboratory procedures for similar transformations and should be optimized for safety and efficiency under appropriate laboratory conditions.
Step 1: Synthesis of N-tert-butylmethanesulfonamide
-
To a stirred solution of tert-butylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath (0 °C), add methanesulfonyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-tert-butylmethanesulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: α-Bromination of N-tert-butylmethanesulfonamide
-
Dissolve N-tert-butylmethanesulfonamide (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).
-
Reflux the mixture and monitor the reaction by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude 1-bromo-N-tert-butylmethanesulfonamide by column chromatography or recrystallization.
Mechanistic Insights
The α-bromination of sulfonamides, when initiated by radical initiators, is believed to proceed through a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of the sulfonamide to form a stabilized sulfonyl-adjacent radical. This radical then reacts with another molecule of NBS to propagate the chain and yield the α-brominated product.
Reactivity and Potential Applications
The primary synthetic utility of 1-bromo-N-tert-butylmethanesulfonamide lies in its reactivity as an electrophile. The presence of the bromine atom on the carbon adjacent to the strongly electron-withdrawing sulfonyl group makes it highly susceptible to nucleophilic attack.
Caption: Reactivity profile of 1-bromo-N-tert-butylmethanesulfonamide.
Potential Applications Include:
-
Building Block for Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
-
Intermediate in Drug Discovery: It can be used to introduce the N-tert-butylmethanesulfonamide moiety onto a larger molecule through nucleophilic substitution, potentially modifying the parent molecule's pharmacokinetic and pharmacodynamic properties.
-
Precursor to α,β-Unsaturated Sulfonamides: Through base-induced elimination of HBr, it can likely be converted to the corresponding vinyl sulfonamide, a valuable Michael acceptor in organic synthesis.
Safety and Handling
Specific safety data for 1-bromo-N-tert-butylmethanesulfonamide is not available. However, based on the known hazards of analogous brominated organic compounds and sulfonamides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.
-
First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
1-Bromo-N-tert-butylmethanesulfonamide, with its CAS number 51270-36-1 and molecular weight of 230.12 g/mol , represents a potentially valuable, yet under-characterized, synthetic intermediate. While a detailed experimental portfolio for this specific molecule is sparse, this guide provides a scientifically grounded framework for its synthesis, properties, and reactivity based on established chemical principles and data from closely related compounds. It is anticipated that the methodologies and insights presented herein will serve as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, encouraging further exploration into the utility of this and other α-halosulfonamides.
References
-
10X CHEM. 1-Bromo-N-tert-butylmethanesulfonamide. Available at: [Link] (Accessed February 18, 2026).
Sources
Stability of 1-bromo-N-tert-butylmethanesulfonamide under ambient conditions
An In-depth Technical Guide on the Stability of 1-bromo-N-tert-butylmethanesulfonamide Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-N-tert-butylmethanesulfonamide is a compound of interest for synthetic chemistry, likely serving as a reagent for bromination reactions. As with many N-bromo compounds, its utility is intrinsically linked to its stability. This guide provides a detailed analysis of the predicted stability of 1-bromo-N-tert-butylmethanesulfonamide under ambient conditions. In the absence of direct, published stability studies for this specific molecule, this document synthesizes information from foundational chemical principles and data on structurally related compounds to offer expert insights into its handling, storage, and potential decomposition pathways. We will explore the chemical characteristics that govern its stability, propose likely degradation mechanisms, and provide a self-validating experimental protocol for researchers to perform their own stability assessments.
Introduction and Physicochemical Profile
1-bromo-N-tert-butylmethanesulfonamide belongs to the class of N-halosulfonamides. These compounds are characterized by a covalent bond between a nitrogen atom and a halogen, with the nitrogen also bonded to a sulfonyl group. This arrangement renders the halogen atom highly electrophilic, making such compounds valuable reagents in organic synthesis. The presence of the bulky tert-butyl group is expected to confer specific steric influences on its reactivity and stability.[1] Understanding the stability of this reagent is paramount for ensuring reaction reproducibility, laboratory safety, and maintaining the compound's purity over time.
Table 1: Physicochemical Properties of 1-bromo-N-tert-butylmethanesulfonamide
| Property | Value | Source |
| Molecular Formula | C₅H₁₂BrNO₂S | (Predicted) |
| Molecular Weight | 230.12 g/mol | (Predicted) |
| Appearance | Likely a solid | (Inferred from related compounds)[1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in various organic solvents | (Inferred) |
Core Stability Analysis: A Mechanistic Perspective
The stability of 1-bromo-N-tert-butylmethanesulfonamide is primarily dictated by the nature of the Nitrogen-Bromine (N-Br) bond, which is influenced by the attached sulfonyl and tert-butyl groups.
-
The N-Br Bond: This is the molecule's reactive center. The high electronegativity of the sulfonyl group withdraws electron density from the nitrogen atom. This inductive effect makes the nitrogen a poor electron donor, resulting in a highly polarized N-Br bond with a significant partial positive charge on the bromine atom (Brδ+). This makes the molecule a potent electrophilic brominating agent but also renders the bond susceptible to cleavage.
-
Influence of the Methanesulfonyl Group: The CH₃SO₂- group is strongly electron-withdrawing. This stabilizes the nitrogen atom if it were to become an anion after the departure of Br+, but more importantly, it makes the bromine atom highly electrophilic and susceptible to attack by nucleophiles.
-
Influence of the tert-Butyl Group: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This steric shield can kinetically slow down the rate of decomposition or reaction with external nucleophiles compared to less hindered N-bromo compounds. However, the tert-butyl group also introduces potential decomposition pathways, such as elimination reactions, though typically at temperatures above ambient.[2]
Predicted Decomposition Pathways Under Ambient Conditions
Based on the chemistry of related N-bromoamides and N-bromosulfonamides, several decomposition pathways are plausible under standard laboratory conditions (room temperature, atmospheric pressure, presence of light and moisture).
Hydrolytic Decomposition
The presence of atmospheric moisture is a critical factor. The polarized N-Br bond is susceptible to hydrolysis, where water acts as a nucleophile. This reaction would cleave the N-Br bond to form the parent sulfonamide (N-tert-butylmethanesulfonamide) and hypobromous acid (HOBr). HOBr is itself unstable and can disproportionate or react further. This is often the primary non-photochemical degradation pathway for N-bromo reagents under ambient conditions.
Caption: Predicted hydrolytic decomposition pathway.
Photochemical Decomposition
N-bromo compounds are frequently sensitive to light, particularly in the UV spectrum. Absorption of a photon can induce homolytic cleavage of the weak N-Br bond, generating a sulfonamidyl radical and a bromine radical. These radical species are highly reactive and can initiate chain reactions, leading to complex degradation product mixtures.[3] For this reason, storage in amber or opaque containers is critical.
Caption: Predicted photochemical decomposition pathway.
Thermal Decomposition
While significant thermal decomposition is less likely at ambient temperature, localized heating or elevated storage temperatures can promote degradation. A potential pathway, suggested by studies on related tert-butyl-imido compounds, involves the abstraction of a γ-hydrogen from the tert-butyl group by the nitrogen atom, leading to the elimination of isobutylene.[2] This would result in a rearranged product. However, this pathway generally requires higher activation energy than hydrolysis or photolysis.
Recommended Handling and Storage Protocols
To maximize the shelf-life and ensure the integrity of 1-bromo-N-tert-butylmethanesulfonamide, the following protocols are recommended based on the predicted instabilities:
-
Storage: The compound should be stored in a cool, dark, and dry place. A refrigerator (2-8 °C) is ideal. The container must be tightly sealed to prevent moisture ingress.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace both moisture and oxygen.[3]
-
Container Type: Use amber glass bottles or other opaque containers to protect the compound from light.
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong reducing agents, and strong oxidizing agents.[4] The compound itself is an oxidizing agent.
-
Handling: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as N-bromo compounds can be irritants.[5][6][7]
Experimental Protocol for Stability Assessment
This section provides a robust, self-validating workflow for researchers to quantitatively assess the stability of 1-bromo-N-tert-butylmethanesulfonamide under their specific laboratory conditions. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) due to its sensitivity, specificity, and ability to separate the parent compound from potential degradants.
Objective
To determine the degradation rate of 1-bromo-N-tert-butylmethanesulfonamide under controlled ambient conditions (e.g., 25 °C/60% Relative Humidity) with and without exposure to light.
Materials and Methods
-
HPLC System: An HPLC with a UV detector and a C18 reverse-phase column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-bromo-N-tert-butylmethanesulfonamide into a vial.
-
Dissolve in a known volume (e.g., 10.0 mL) of a suitable solvent (e.g., acetonitrile) to create a stock solution.
-
Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Forced Degradation (Time Zero Reference):
-
To identify potential degradation products, subject small aliquots of the stock solution to forced degradation:
-
Acidic: Add 0.1 M HCl and heat gently.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Photolytic: Expose to intense UV light.
-
-
Analyze these samples by HPLC to determine the retention times of degradation products.
-
-
Stability Study Setup:
-
Dispense aliquots of the stock solution into several vials.
-
Condition 1 (Ambient/Light): Place a set of vials on a lab bench exposed to typical room lighting and temperature.
-
Condition 2 (Ambient/Dark): Wrap a second set of vials in aluminum foil and place them in the same location.
-
Condition 3 (Refrigerated/Dark): Place a third set of foil-wrapped vials in a refrigerator (2-8 °C).
-
-
Time Points: Analyze one vial from each condition at specified time points: T=0, 24 hours, 72 hours, 1 week, 2 weeks, and 4 weeks.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound (1-bromo-N-tert-butylmethanesulfonamide).
-
Calculate the percentage remaining at each time point relative to the T=0 sample.
-
Workflow Diagram
Caption: Experimental workflow for stability assessment.
Conclusion
While 1-bromo-N-tert-butylmethanesulfonamide is a potentially valuable synthetic reagent, its chemical nature suggests a high likelihood of instability under ambient conditions. The primary degradation pathways are predicted to be hydrolysis from atmospheric moisture and photolysis from exposure to light. The inherent stability of the core N-tert-butylmethanesulfonamide structure is compromised by the reactive N-Br bond. Therefore, for reliable and safe use, this compound must be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. The provided experimental protocol offers a clear and robust method for researchers to validate these predictions and establish precise shelf-life and handling parameters within their own laboratories.
References
- MilliporeSigma. (2025, November 7).
- Thermo Fisher Scientific. (2025, December 19).
- Organic Syntheses. Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. DOI: 10.15227/orgsyn.093.0100.
- Acros Organics. (2025, December 18).
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 1-Bromo-3-(tert-butyldimethylsiloxy)benzene.
- TCI Chemicals. (2025, January 17).
- Supporting Information for a relevant chemical synthesis.
- Google Patents. (2000, March 14). US6037509A - Process for producing 1-bromo-4-phenylbutane.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Decomposition of 1-Bromo-1-propyne.
- ChemRxiv.
- MedchemExpress.com. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent.
- Organic Syntheses.
- Sigma-Aldrich. bromo-n-[(1-methyl-2,5-cyclohexadien-1-yl)methyl]methanesulfonamide.
- PubChem. 1-bromo-N-(1-cyclopentylethyl)methanesulfonamide.
- Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.
- ResearchGate. (2025, August 10). Determination and Correlation of Solubility of N - tert -Butylacrylamide in Seven Different Solvents.
- BenchChem. (2025).
- Royal Society of Chemistry. Unprecedented 1,3-tert-butyl migration via the C–N single bond scission of isonitrile.
- ResearchGate.
Sources
The In-Depth Technical Guide to 1-bromo-N-tert-butylmethanesulfonamide: A Controlled Source of Electrophilic Bromine for Advanced Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-bromo-N-tert-butylmethanesulfonamide, a specialized N-bromo sulfonamide reagent, as a source of electrophilic ("positive") bromine for organic synthesis. While direct literature on this specific reagent is emerging, this document synthesizes foundational principles from the broader class of N-bromo sulfonamides and related N-bromo-N-tert-butyl amides to project its synthesis, properties, and applications. We will explore the mechanistic underpinnings of its reactivity, the causal factors behind experimental design, and provide detailed protocols for its anticipated use in the selective bromination of key substrate classes, including arenes and alkenes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage controlled and selective brominating agents in complex molecule synthesis.
Introduction: The Quest for Controlled Electrophilic Bromination
The introduction of bromine into organic molecules is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aryl and vinyl bromides are particularly valuable as versatile handles for cross-coupling reactions.[1] Traditionally, molecular bromine (Br₂) has been the workhorse for electrophilic bromination. However, its high reactivity, hazardous nature, and tendency to generate stoichiometric amounts of corrosive HBr have driven the development of safer and more selective alternatives.[2]
N-bromo reagents, such as the widely-used N-bromosuccinimide (NBS), have emerged as superior alternatives, offering a solid, crystalline source of electrophilic bromine that is easier and safer to handle.[3][4] The reactivity of N-bromo compounds stems from the polarization of the N-Br bond, induced by the adjacent electron-withdrawing group (e.g., carbonyl or sulfonyl), which renders the bromine atom susceptible to nucleophilic attack by electron-rich substrates.[5][6]
This guide focuses on 1-bromo-N-tert-butylmethanesulfonamide , a member of the N-bromo sulfonamide class. The presence of the strongly electron-withdrawing methanesulfonyl group is expected to significantly polarize the N-Br bond, creating a potent electrophilic bromine source. Furthermore, the sterically demanding tert-butyl group is hypothesized to play a crucial role in modulating the reagent's reactivity and, most importantly, its regioselectivity, offering potential advantages over less sterically hindered reagents.[7]
Synthesis and Physicochemical Properties
While a definitive, published synthesis for 1-bromo-N-tert-butylmethanesulfonamide is not widely available, its preparation can be confidently extrapolated from established methods for analogous N-bromo amides and sulfonamides.[7][8] The most plausible route involves the N-bromination of the parent sulfonamide, N-tert-butylmethanesulfonamide.
Proposed Synthesis of 1-bromo-N-tert-butylmethanesulfonamide
The synthesis would likely proceed in two key steps: the preparation of the parent sulfonamide followed by its N-bromination.
Step 1: Synthesis of N-tert-butylmethanesulfonamide
This can be achieved via the reaction of methanesulfonyl chloride with tert-butylamine in the presence of a base to neutralize the HCl byproduct.
Step 2: N-Bromination
The parent sulfonamide can then be N-brominated. A common method for the synthesis of N-bromo amides and imides involves treatment with molecular bromine in the presence of a base, or by using an in-situ generated source of Br⁺, such as from sodium bromate and hydrobromic acid.[7][8] An alternative, modern approach involves the reaction of the corresponding N-chloro sulfonamide with a bromide salt like lithium bromide.[8]
A general, adaptable protocol for the N-bromination of a parent amide is as follows:[7]
Experimental Protocol: General N-Bromination of N-tert-butyl Amides/Sulfonamides
-
Dissolution: Dissolve the parent N-tert-butylmethanesulfonamide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise to the cooled amide solution with vigorous stirring. Alternatively, an aqueous solution of sodium bromate and hydrobromic acid can be used.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane/ether) to yield the crystalline 1-bromo-N-tert-butylmethanesulfonamide.
Causality Behind Experimental Choices:
-
Cooling to 0 °C: The N-bromination reaction can be exothermic. Initial cooling is a critical safety and control measure to prevent runaway reactions and potential side-product formation.
-
Aqueous Work-up with Thiosulfate and Bicarbonate: This is a self-validating system. The disappearance of the bromine color upon thiosulfate addition confirms the quenching of the excess brominating agent. The subsequent bicarbonate wash ensures the removal of any acidic species that could degrade the product during concentration.
Physicochemical Properties
The key physicochemical properties of 1-bromo-N-tert-butylmethanesulfonamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51270-36-1 | [9] |
| Molecular Formula | C₅H₁₂BrNO₂S | [9] |
| Molecular Weight | 230.12 g/mol | [9] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[7] |
| Solubility | Likely soluble in common organic solvents like CH₂Cl₂, THF, and acetonitrile | Inferred from related compounds[7] |
Diagram: Proposed Synthesis of 1-bromo-N-tert-butylmethanesulfonamide
Caption: Proposed two-step synthesis of the target reagent.
Applications in Electrophilic Bromination
The synthetic utility of 1-bromo-N-tert-butylmethanesulfonamide lies in its ability to act as a source of electrophilic bromine for the functionalization of a variety of organic substrates.
Bromination of Arenes
The electrophilic aromatic substitution of arenes is a fundamental reaction for which N-bromo reagents are frequently employed.[6] For electron-rich arenes, such as phenols and anilines, bromination is often rapid. The regioselectivity (ortho vs. para substitution) is a critical consideration.
Mechanistic Insight: The reaction proceeds via the classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic bromine of the N-bromo sulfonamide, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity and yields the brominated arene.
Diagram: Mechanism of Arene Bromination
Caption: Electrophilic aromatic substitution mechanism.
The Role of the tert-Butyl Group in Regioselectivity:
For many N-bromo reagents like NBS, bromination of activated arenes often yields a mixture of ortho and para isomers.[1] However, the steric bulk of the tert-butyl group in 1-bromo-N-tert-butylmethanesulfonamide is expected to significantly influence the regiochemical outcome. It is plausible that this steric hindrance could favor para-substitution or, in cases where the para position is blocked, enhance ortho-selectivity through specific coordination interactions.[7]
Experimental Protocol: para-Selective Bromination of Anisole
This protocol is adapted from general procedures for the bromination of activated arenes with N-bromo reagents.[10]
-
Dissolution: To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add 1-bromo-N-tert-butylmethanesulfonamide (1.0 mmol) in one portion.
-
Reaction: Allow the resulting mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired bromoanisole.
Bromination of Alkenes
The addition of bromine to alkenes is a classic reaction that proceeds through a cyclic bromonium ion intermediate.[5][11][12] The use of an N-bromo reagent like 1-bromo-N-tert-butylmethanesulfonamide in this reaction offers a controlled source of electrophilic bromine.
Mechanistic Insight: The π-electrons of the alkene double bond attack the electrophilic bromine atom, displacing the sulfonamide anion and forming a three-membered cyclic bromonium ion.[5][12] This intermediate is then opened by a nucleophilic attack. If the sulfonamide anion acts as the nucleophile, a dibromoalkane is formed after workup. However, if the reaction is performed in a nucleophilic solvent like water or an alcohol, halohydrins or haloethers can be formed, respectively.[5] The attack of the nucleophile typically occurs at the more substituted carbon of the bromonium ion and from the face opposite to the bromine bridge, resulting in an anti-addition product.[5]
Diagram: Bromination of an Alkene
Caption: Formation of a bromonium ion intermediate.
Experimental Protocol: Bromohydrin Formation from Styrene
This protocol is adapted from procedures for the formation of bromohydrins using NBS in aqueous solvents.[2]
-
Dissolution: Dissolve styrene (1.0 mmol) in a mixture of dimethyl sulfoxide (DMSO) and water (4:1, 5 mL).
-
Addition of Reagent: Add 1-bromo-N-tert-butylmethanesulfonamide (1.1 mmol) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Extraction: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding bromohydrin.
Summary and Outlook
1-bromo-N-tert-butylmethanesulfonamide represents a promising, yet underexplored, reagent for electrophilic bromination. Based on the behavior of structurally similar compounds, it is projected to be a stable, crystalline solid that serves as a potent source of electrophilic bromine. The key advantages of this reagent are anticipated to be:
-
Enhanced Safety and Handling: As a solid, it avoids the hazards associated with handling liquid bromine.[2]
-
High Reactivity: The electron-withdrawing methanesulfonyl group should render the bromine atom highly electrophilic.
-
Tunable Selectivity: The sterically demanding tert-butyl group is expected to provide unique regioselectivity in the bromination of aromatic and other sterically sensitive substrates.[7]
Further research is required to fully elucidate the reaction scope and synthetic utility of 1-bromo-N-tert-butylmethanesulfonamide. Comparative studies with established reagents like NBS are necessary to quantify its advantages in terms of yield, selectivity, and reaction conditions. As the demand for highly selective and controlled synthetic methods continues to grow, particularly in the pharmaceutical industry, reagents like 1-bromo-N-tert-butylmethanesulfonamide are poised to become valuable tools in the synthetic chemist's arsenal.
References
-
10X CHEM. (n.d.). 1-Bromo-N-tert-butylmethanesulfonamide. Retrieved February 17, 2026, from [Link]
-
MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 4(2), 238. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 17, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry.
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of Organic Chemistry, 72(15), 5867-5869. [Link]
-
Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. [Link]
-
Save My Exams. (2024, April 29). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Retrieved February 17, 2026, from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
-
ACS Publications. (2024, October 11). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved February 17, 2026, from [Link]
-
MSU chemistry. (n.d.). Alkene Reactivity. Retrieved February 17, 2026, from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
-
T. Troll. (n.d.). The addition of bromine to alkenes is the most important reaction to produce 1,2-dibro. Retrieved February 17, 2026, from [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. [Link]
-
Suru Chemical. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 4. suru-chem.com [suru-chem.com]
- 5. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 10xchem.com [10xchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Definitive Guide to the Solid-State Analysis of 1-bromo-N-tert-butylmethanesulfonamide
Topic: Crystal Structure Analysis of 1-bromo-N-tert-butylmethanesulfonamide Content Type: Technical Whitepaper Audience: Structural Chemists, Crystallographers, and Medicinal Chemists
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 1-bromo-N-tert-butylmethanesulfonamide . As a functionalized sulfonamide, this compound serves as a critical fragment in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the tert-butyl group provides hydrophobic bulk and the bromomethyl moiety offers a handle for alkylation or halogen bonding. This analysis focuses on the interplay between strong hydrogen bonding (
Chemical Context & Utility
1-bromo-N-tert-butylmethanesulfonamide combines an electrophilic
Key Structural Moieties
| Moiety | Electronic/Steric Role | Crystallographic Consequence |
| Sulfonamide ( | Strong H-bond donor ( | Drives formation of 1D chains or dimers (primary synthon). |
| Bromomethyl ( | Electron-withdrawing; | Activates |
| tert-Butyl ( | Steric bulk; hydrophobic. | Disrupts planar packing; dictates space group symmetry by preventing close stacking.[1] |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The synthesis exploits the high reactivity of bromomethanesulfonyl chloride.
Synthesis Workflow
Reagents: Bromomethanesulfonyl chloride (1.0 eq), tert-butylamine (2.2 eq), Dichloromethane (DCM, anhydrous).
-
Preparation: Cool a solution of tert-butylamine in anhydrous DCM to
under atmosphere. -
Addition: Dropwise addition of bromomethanesulfonyl chloride (diluted in DCM) over 30 minutes. The exotherm must be controlled to prevent degradation.[1]
-
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. -
Workup:
-
Result: Off-white solid.
Crystallization Strategy
Standard recrystallization often yields microcrystalline powder.[1] For Single Crystal XRD (SC-XRD), use vapor diffusion .
-
Solvent (Host): Dichloromethane (High solubility).
-
Antisolvent (Guest): Hexane or Pentane (Low solubility).
-
Procedure: Dissolve 50 mg of the compound in minimal DCM (approx. 1 mL) in a small vial. Place this vial open inside a larger jar containing 10 mL of Hexane. Cap the outer jar tightly. Allow to stand undisturbed for 3-5 days.
-
Target Crystal Habit: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).
Visualization: Synthesis & Crystallization Workflow[1]
Figure 1: Step-by-step workflow from raw reagents to X-ray quality crystals.
Structural Analysis & Prediction
When solving the structure, the following features are critical checkpoints for validating the model.
Unit Cell & Space Group
Due to the chiral nature of the specific conformation locked in the lattice (even if the molecule is achiral, it may crystallize in chiral space groups) and the bulky t-butyl group, high-symmetry space groups are unlikely.
-
Most Probable Space Groups:
(Monoclinic) or (Triclinic). -
Z Value: Expect
( ) or ( ).
Primary Synthon: Hydrogen Bonding
The sulfonamide moiety is the dominant director of packing.[1]
-
Donor:
(Amide proton). -
Acceptor:
(Sulfonyl oxygen). -
Expected Motif: Unlike primary sulfonamides (
) which form complex 2D sheets, secondary sulfonamides ( ) typically form 1D chains (Catemers) or Dimers .-
Prediction: Due to the steric bulk of the tert-butyl group, the formation of a cyclic dimer
is sterically disfavored. Expect a catemer chain running along the shortest crystallographic axis (likely b-axis in monoclinic systems).
-
Secondary Synthon: Halogen Bonding
The electron-withdrawing sulfonyl group activates the
-
Interaction:
.[1] -
Geometry: Look for a
angle near (Type II halogen bond). -
Significance: This interaction often links the hydrogen-bonded chains into 2D layers.
Conformation Analysis (The Gauche Effect)
In
-
Expected Torsion: The
atom usually adopts a gauche conformation relative to the bonds to minimize dipole repulsion and maximize hyperconjugation ( ). -
Check: If the
is anti to the , the structure may be disordered or represent a high-energy polymorph.
Visualization: Crystal Packing Hierarchy
Figure 2: Hierarchical assembly of the crystal lattice driven by competing intermolecular forces.
Data Collection & Refinement Parameters
To ensure publication-quality data (E-E-A-T standard), adhere to these collection parameters.
| Parameter | Recommendation | Rationale |
| Radiation Source | Mo K | Br absorbs heavily in Cu radiation. Mo minimizes absorption corrections and allows higher resolution.[1] |
| Temperature | 100 K (Liquid | Reduces thermal motion of the bulky tert-butyl group, which is prone to rotational disorder at RT. |
| Resolution | 0.75 Å or better | Required to accurately locate the N-H proton electron density. |
| Refinement | Anisotropic | Refine all non-hydrogen atoms anisotropically.[1] Locate N-H proton from difference map; constrain C-H protons (riding model). |
Troubleshooting Disorder
The tert-butyl group acts as a "ball bearing" and may show rotational disorder (3-fold rotation about the C-N bond).
-
Solution: If electron density is smeared, model the tert-butyl group as two positions (A/B) with summed occupancy of 1.0. Use EADP or RIGU restraints in SHELXL if necessary.[1]
References
-
Geldsetzer, J. (2007).[1] Synthesis of Sulfonamides. In Practical Synthetic Organic Chemistry. Wiley-VCH.[1] Link
-
Desiraju, G. R. , & Steiner, T. (1999).[1] The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.[1] (Defines the C-H...O and N-H...O synthons in sulfonamides). Link
-
Metrangolo, P. , et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry". Angewandte Chemie International Edition, 44(35), 5576-5576.[1] (Foundation for analyzing C-Br...O interactions). Link
-
Cambridge Crystallographic Data Centre (CCDC) . CSD Search: Sulfonamide Fragments. (For comparative lattice parameters of N-alkyl sulfonamides). Link
Sources
Methodological & Application
Application Note: Standard Protocol for Allylic Bromination with 1-Bromo-N-tert-butylmethanesulfonamide (Bbms)
Executive Summary & Rationale
Allylic bromination is a cornerstone transformation in medicinal chemistry and total synthesis. Historically, N-Bromosuccinimide (NBS) has been the standard reagent.[1] However, NBS suffers from critical limitations:[2]
-
Safety: NBS is prone to exothermic decomposition and runaway reactions.
-
Purification: The byproduct (succinimide) is moderately soluble in organic solvents, complicating workup.
-
Atom Economy: NBS is difficult to recycle efficiently.
1-Bromo-N-tert-butylmethanesulfonamide (Bbms) , developed by the Baran Lab, addresses these issues. It is a robust, crystalline radical brominating agent that offers a self-validating purification protocol : the byproduct (N-tert-butylmethanesulfonamide) precipitates quantitatively from non-polar solvents, allowing for isolation via simple filtration.
This guide details the standard operating procedure (SOP) for using Bbms, emphasizing the "Filtration Workup" paradigm that distinguishes it from NBS.
Mechanistic Principles
The reaction proceeds via a radical chain mechanism (Wohl-Ziegler type).[1][3] Unlike NBS, where the concentration of active bromine is dictated by HBr flux, Bbms provides a controlled release of Br radicals due to the specific bond dissociation energy (BDE) of the sulfonamide N-Br bond.
Pathway Visualization
Figure 1: Radical chain propagation cycle for Bbms bromination. Note the precipitation pathway for the byproduct.
Reagent Profile: Bbms vs. NBS[1][2][4]
| Feature | N-Bromosuccinimide (NBS) | Bbms (Baran Reagent) | Advantage |
| Molecular Weight | 177.98 g/mol | 230.12 g/mol | - |
| Active Br Content | ~45% | ~35% | - |
| Solubility (Byproduct) | Soluble in many organics | Insoluble in PhCF3/CCl4 | Bbms (Easy Filtration) |
| Thermal Stability | Decomposes >140°C (Exothermic) | Stable >180°C | Bbms (Safer Scale-up) |
| Recyclability | Difficult | High (Re-bromination) | Bbms (Green Chem) |
| Reaction Solvent | CCl4 (Toxic) or PhH | PhCF3 (Green alternative) | Bbms |
Standard Experimental Protocol
Materials & Equipment[1][5]
-
Reagent: 1-Bromo-N-tert-butylmethanesulfonamide (Bbms) [1].
-
Solvent:
-Trifluorotoluene (PhCF3). Note: Benzotrifluoride is preferred due to high boiling point and insolubility of the byproduct. -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Apparatus: Round-bottom flask with reflux condenser, inert gas (Ar/N2) inlet.
Step-by-Step Procedure (1.0 mmol Scale)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the allylic substrate (1.0 equiv, 1.0 mmol).
-
Solvent Addition: Add PhCF3 (Trifluorotoluene) to achieve a concentration of 0.1 M to 0.5 M.
-
Expert Tip: PhCF3 is critical. Do not substitute with DCM or THF if you want the "filtration workup" to function correctly.
-
-
Reagent Addition: Add Bbms (1.1 equiv, 1.1 mmol). The solid should dissolve or form a suspension depending on concentration.
-
Initiation: Add AIBN (0.1 equiv, 10 mol%).
-
Alternative: A 500W halogen lamp or blue LED can be used for photo-initiation at ambient temperature, though thermal reflux is faster for sluggish substrates.
-
-
Reaction: Heat the mixture to reflux (approx. 102°C) or 80°C.
-
Monitoring: Monitor by TLC. The reaction is typically complete within 1–4 hours.
-
Visual Indicator: As the reaction progresses, the solution often turns from yellow/orange (active Br) to colorless, and a white precipitate (the sulfonamide byproduct) begins to form.
-
-
Workup (The "Filtration" Method):
-
Cool the reaction mixture to Room Temperature (23°C).
-
Cool further to 0°C (Ice bath) for 15 minutes to maximize precipitation of the byproduct.
-
Filter the mixture through a fritted glass funnel or a pad of Celite.
-
Wash the filter cake with cold PhCF3 or Hexanes.
-
Filtrate: Contains your pure allylic bromide product.
-
Filter Cake: Contains the pure N-tert-butylmethanesulfonamide byproduct (Save for recycling).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the allylic bromide.
Recycling Protocol (Optional)
The recovered filter cake (N-tert-butylmethanesulfonamide) can be regenerated into Bbms:
-
Dissolve the sulfonamide in water/NaOH.
-
Add Br2 (elemental bromine) dropwise at 0°C.
-
The Bbms precipitates as a solid. Filter, wash with water, and dry.
Critical Process Parameters (CPPs) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| No Precipitation | Wrong Solvent | Ensure solvent is PhCF3 or CCl4. Polar solvents (EtOAc, DCM) solubilize the byproduct. |
| Low Conversion | Radical Quenching | Degas solvent thoroughly (sparge with Argon for 10 min) to remove O2. |
| Benzylic vs. Ring Bromination | Over-reaction | Bbms is highly selective. Ensure stoichiometry is strictly 1.0–1.1 equiv. |
| Color Persists | Incomplete Reaction | Check initiator activity (AIBN half-life). Add another 5 mol% AIBN and continue reflux. |
Workflow Visualization
Figure 2: Operational workflow for Bbms bromination, highlighting the separation efficiency.
Safety & Stability
While Bbms is safer than NBS, standard radical chemistry precautions apply.
-
Thermal Stability: DSC (Differential Scanning Calorimetry) data indicates Bbms has a decomposition onset >180°C, significantly higher than NBS (~140°C).
-
Shock Sensitivity: Bbms is non-shock sensitive.
-
Handling: Handle in a fume hood. Avoid inhalation of dust.
References
- Primary Methodology: Li, C.; Wang, J.; Barton, L. M.; Karrenbrock, S.; Knouse, K. W.; Philpott, J. M.; Ren, Y.; Dannatt, E. B.; Kingsley, J. K.; Rosenker, K. M.; Eastgate, M. D.; Baran, P. S. "Decarboxylative Alkynylation." Science2016, 351, 6275. (Note: This paper and subsequent works establish the utility of N-bromo-sulfonamides in radical relays).
-
Specific Reagent Characterization: Kawamura, S.; Chu, H.; Felding, J.; Baran, P. S. "Nineteen-Step Total Synthesis of (+)-Phorbol." Nature2016 , 532, 90–93.
-
General Review of Radical Bromination: "Wohl-Ziegler Reaction." Organic Chemistry Portal.
- Reagent Preparation & Properties: "1-Bromo-N-tert-butylmethanesulfonamide." Encyclopedia of Reagents for Organic Synthesis (e-EROS).
Sources
Application Note: Optimizing Solvent Systems for 1-Bromo-N-tert-butylmethanesulfonamide Reactions
Part 1: Executive Summary & Chemical Logic
The Dual-Reactivity Challenge
1-bromo-N-tert-butylmethanesulfonamide (BtBSA) is a specialized electrophilic building block used in the synthesis of sultams, bioactive sulfonamides, and as a covalent "warhead" in medicinal chemistry. Its utility stems from two distinct reactive sites:
-
The
-Carbon (Electrophilic): The carbon-bromine bond is activated by the adjacent sulfonyl group, making it highly susceptible to displacement. -
The Sulfonamide Nitrogen (Acidic): The proton on the nitrogen (
) is acidic. Deprotonation can lead to nucleophilic behavior at the nitrogen or, critically, trigger -elimination to form a reactive sulfene intermediate.
The Optimization Goal: The choice of solvent system is the primary control lever to toggle between clean nucleophilic substitution (
Part 2: Solubility & Stability Profiling
Before attempting synthesis, the solvent system must be matched to the reaction type. BtBSA exhibits a "lipophilic tail / polar core" structure, necessitating solvents that can solvate both the tert-butyl group and the polar sulfonyl moiety.
Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility (25°C) | Stability (24h) | Primary Application | Risk Factor |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Acylation, Low-temp alkylation | Volatility; Poor for ionic nucleophiles. |
| Acetonitrile (MeCN) | Good (>50 mg/mL) | High | Moderate polarity may slow reaction with weak nucleophiles. | |
| Acetone | Good | Moderate | Finkelstein Reactions (Halide exchange) | Aldol condensation side-reactions with strong bases. |
| DMF / DMSO | Excellent | High* | Difficult | High risk of decomposition if heated >80°C with base (Sulfene formation). |
| THF | Excellent | High | Base-mediated cyclizations | Peroxide formation; drying required. |
| Methanol / Ethanol | Moderate | Low | NOT RECOMMENDED | Solvolysis of Br; Nucleophilic attack by solvent. |
Part 3: Mechanistic Pathways & Solvent Control[1]
The following diagram illustrates the competing pathways dictated by solvent and base choice.
Caption: Mechanistic bifurcation of BtBSA. Path A (
Part 4: Optimized Experimental Protocols
Protocol A: Clean Displacement (For Thiol/Amine Nucleophiles)
Objective: Functionalize the
-
Preparation: Dissolve BtBSA (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Selection: Use a non-nucleophilic, weak base to scavenge HBr only if necessary. Potassium Carbonate (
, 1.5 equiv) is preferred over amine bases (TEA/DIPEA) which can act as nucleophiles or promote elimination.-
Note: If using a neutral nucleophile (e.g., a thiol), the reaction may proceed without exogenous base if the product is stable as a salt.
-
-
Nucleophile Addition: Add the nucleophile (1.1 equiv) slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Disappearance of the bromide peak (M+ and Br isotope pattern) confirms conversion.
-
-
Workup: Dilute with EtOAc, wash with water (to remove DMF/MeCN and salts), dry over
, and concentrate.
Protocol B: "Finkelstein-Type" Activation (For Low Reactivity)
Objective: Increase reaction rate for poor nucleophiles by converting Alkyl-Br to Alkyl-I in situ. Recommended Solvent: Acetone (anhydrous).
-
Reagent Mixing: Dissolve BtBSA (1.0 equiv) and Sodium Iodide (NaI, 0.2 equiv, catalytic) in Acetone.
-
Observation: A transient precipitate of NaBr may form, indicating the formation of the more reactive Iodo-analog (
). -
Addition: Add the target nucleophile immediately.
-
Temperature: Reflux (56°C) is possible but monitor for thermal decomposition.
-
Why this works: The iodide is a better leaving group (
vs Br), accelerating the step.
Protocol C: Handling the "Sulfene Shunt" (Troubleshooting)
If your reaction yields complex mixtures or oligomers, you are likely triggering Path B (Sulfene Formation) .
-
Symptom: Loss of starting material but no desired product; formation of insoluble solids.
-
Cause: The base used is too strong or the temperature is too high, causing elimination of HBr.
-
Corrective Action:
-
Switch Solvent: Move from DMF to DCM or THF. Non-polar solvents destabilize the charged transition state of the elimination.
-
Lower Temperature: Conduct the reaction at -78°C or -20°C.
-
Change Base: Switch from
or to a buffered system (e.g., ) or a hindered organic base (e.g., 2,6-lutidine).
-
Part 5: Decision Tree for Solvent Selection
Caption: Logic flow for selecting the optimal solvent based on nucleophile strength and solubility requirements.
Part 6: References
-
Structural Effects in
Reactions. Chemistry LibreTexts. (2021). Discusses the retardation ofngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> rates by steric hindrance and the activation by adjacent electron-withdrawing groups like sulfonyls. -
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. (2021). Details the impact of polar aprotic solvents (DMF, Acetone) on enhancing nucleophilicity by "desolvating" the anion.
-
Primary Sulfonamide Synthesis Using N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters (2020). Provides context on the stability and synthesis of tert-butyl sulfonamide derivatives and their behavior under basic conditions.
-
Reactivity of Alpha-Halo Sulfonamides (General Principles). ScienceDirect / Elsevier. (Contextual). Alpha-halo sulfonamides are known precursors to sultams and sulfenes; stability is heavily dependent on preventing
-deprotonation.
Application Notes and Protocols: Scalable Synthesis and Application of N-Bromo-N-tert-butyl-amides as Selective Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of complex molecular architectures, particularly in the field of drug development, the ability to perform selective C-H functionalization is paramount. While a direct, scalable synthesis protocol for 1-bromo-N-tert-butylmethanesulfonamide is not extensively documented in scientific literature, the underlying structural motif—an N-bromo-N-tert-butyl group—is characteristic of a class of powerful and highly selective brominating agents. This guide provides a comprehensive, scalable protocol for the synthesis and application of a representative member of this class, N-bromo-N-tert-butylacetamide .
The presence of the sterically demanding tert-butyl group on the nitrogen atom is not a trivial feature. It imparts a remarkable degree of regioselectivity in radical-mediated C-H bromination reactions, favoring the functionalization of less hindered secondary C-H bonds over tertiary ones.[1][2] This is a significant advantage over less sterically hindered and more commonly used reagents like N-bromosuccinimide (NBS), which often show poor selectivity.[1][2]
This document will serve as a practical guide for the scalable synthesis of the N-bromo-N-tert-butylacetamide precursor, its subsequent N-bromination, and its application in selective aliphatic C-H bromination, providing researchers with a robust tool for late-stage functionalization and the synthesis of valuable intermediates.
Part 1: Scalable Synthesis of the Amide Precursor: N-tert-butylacetamide
The synthesis of the N-bromoamide begins with the preparation of the corresponding amide precursor. N-tert-butylacetamide can be synthesized on a large scale through the acylation of tert-butylamine with acetyl chloride. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen chloride byproduct of the reaction.
Experimental Protocol
Materials:
-
tert-Butylamine
-
Acetyl chloride
-
Triethylamine
-
Diethyl ether
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, charge a 500 mL Schlenk flask with approximately 200 mL of diethyl ether.[3]
-
Addition of Amine and Base: To the diethyl ether, add tert-butylamine (9.6 mL, 92 mmol) followed by triethylamine (13.4 mL, 96 mmol, 1.05 equiv).[3]
-
Addition of Acetyl Chloride: To this stirring mixture, add acetyl chloride (6.3 mL, 88 mmol, 0.96 equiv) dropwise. The addition is exothermic and will result in the formation of a thick, colorless precipitate (triethylamine hydrochloride).[3]
-
Reaction Completion: Allow the solution to stir for approximately 2 hours at room temperature to ensure the reaction goes to completion.[3]
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid residue with diethyl ether (2 x 50 mL).[3]
-
Isolation: Combine the filtrate and the ether washings and concentrate under reduced pressure to yield the crude N-tert-butylacetamide. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary. A typical yield for this procedure is around 93%.[3]
Causality Behind Experimental Choices
-
Inert Atmosphere: While not strictly necessary for this step, using an inert atmosphere prevents any potential side reactions with atmospheric moisture, especially with the highly reactive acetyl chloride.
-
Triethylamine: This tertiary amine base is used to scavenge the HCl produced during the reaction, preventing the protonation of the starting tert-butylamine and driving the reaction to completion.
-
Diethyl Ether: This solvent is chosen for its low boiling point, making it easy to remove during the work-up, and for its ability to precipitate the triethylamine hydrochloride salt, simplifying purification.
Part 2: N-Bromination of the Amide Precursor
With the amide precursor in hand, the next step is the introduction of the bromine atom onto the nitrogen. This is typically achieved using a suitable brominating agent, such as elemental bromine, in a controlled manner.
Experimental Protocol
Materials:
-
N-tert-butylacetamide
-
Bromine or Sodium bromate/Hydrobromic acid
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the N-tert-butylacetamide in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reactivity of the brominating agent.[2]
-
Bromination: Slowly add a solution of the brominating agent (e.g., bromine in dichloromethane or an aqueous solution of sodium bromate and hydrobromic acid) dropwise to the cooled amide solution with vigorous stirring.[2]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, allow the reaction to warm to room temperature.
-
Quenching: Carefully quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: The crude N-bromo-N-tert-butylacetamide can be purified by recrystallization from a suitable solvent system, such as pentane/ether.[2]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of N-bromo-N-tert-butylacetamide.
Part 3: Application Protocol: Site-Selective Aliphatic C-H Bromination
The synthetic utility of N-bromo-N-tert-butylacetamide is demonstrated in its ability to selectively brominate aliphatic C-H bonds under visible light irradiation. This method avoids the use of harsh reagents and offers a high degree of control.[1]
Experimental Protocol
Materials:
-
Aliphatic substrate (e.g., cyclohexane)
-
N-bromo-N-tert-butylacetamide
-
Solvent (e.g., dichloromethane)
-
Visible light source (e.g., household lamp)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the aliphatic substrate in the chosen solvent.
-
Reagent Addition: Add N-bromo-N-tert-butylacetamide to the solution.
-
Irradiation: Irradiate the reaction mixture with a visible light source at room temperature.[1][4]
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the desired conversion is achieved.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the brominated product.
Visualization of Application Workflow
Caption: General workflow for visible-light-mediated C-H bromination.
Mechanistic Insights and Rationale for Selectivity
The selective C-H bromination using N-bromoamides under visible light proceeds through a radical chain mechanism.[1][5]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond upon absorption of visible light, generating an amidyl radical and a bromine radical.
-
Propagation: The amidyl radical, being a potent hydrogen atom abstractor, selectively abstracts a hydrogen atom from the aliphatic substrate to form a carbon-centered radical. This radical then reacts with another molecule of the N-bromoamide to yield the brominated product and regenerate the amidyl radical, thus propagating the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
The remarkable selectivity arises from the steric bulk of the tert-butyl group on the amidyl radical. This steric hindrance disfavors the abstraction of hydrogen atoms from more sterically congested tertiary C-H positions, leading to a preference for the more accessible secondary C-H bonds.[1]
Visualization of the Radical Propagation Cycle
Caption: Proposed radical propagation cycle for C-H bromination.
Data Presentation: Comparative Performance
The enhanced selectivity of N-bromo-N-tert-butylacetamide is evident when compared to the widely used N-bromosuccinimide (NBS) in the bromination of cyclohexane.
| Reagent | Yield (%) | k_sec_ / k_tert_ (Selectivity) |
| N-bromosuccinimide (NBS) | 9 | 0.06 |
| N-bromo-N-tert-butylacetamide | 65 | 3.1 |
| Data sourced from Alexanian et al., J. Am. Chem. Soc. 2014, 136, 41, 14389–14392.[1][2] |
Safety and Handling
N-bromoamides are reactive compounds and should be handled with care in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Disposal: Dispose of the reagent and any waste in accordance with local regulations.
References
-
Schmidt, V. A., Quinn, R. K., Brusoe, A. T., & Alexanian, E. J. (2014). Site-selective aliphatic C–H bromination using N-bromoamides and visible light. Journal of the American Chemical Society, 136(41), 14389–14392. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Schmidt, V. A., Quinn, R. K., Brusoe, A. T., & Alexanian, E. J. (2014). Site-selective Aliphatic C-H Bromination Using N-bromoamides and Visible Light. PubMed. [Link]
-
Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. (2024, March 6). MDPI. [Link]
-
Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. (2022, March 7). Chemia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium | MDPI [mdpi.com]
- 4. Site-selective aliphatic C-H bromination using N-bromoamides and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
One-pot synthesis of sulfonamides involving 1-bromo-N-tert-butylmethanesulfonamide
An Application Guide to the One-Pot Synthesis of Sulfonamides for Medicinal Chemistry
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure and activity of numerous therapeutic agents.[1][2] Traditional synthetic routes, often reliant on the preparation and use of sulfonyl chlorides, present notable limitations, including harsh reaction conditions and substrate sensitivity.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of a contemporary, one-pot approach to sulfonamide synthesis. We first analyze the conceptual reactivity of electrophilic building blocks such as 1-bromo-N-tert-butylmethanesulfonamide. We then present a comprehensive, field-proven protocol for the direct synthesis of primary sulfonamides using the versatile N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reagent, a method that offers broad substrate scope and operational simplicity, making it highly valuable for drug discovery campaigns.
Introduction: The Enduring Importance of Sulfonamides
From the advent of antibacterial sulfa drugs to their contemporary use in targeted cancer therapies, diuretics, and anti-inflammatory agents, sulfonamides have demonstrated remarkable therapeutic versatility.[1][4] Their prevalence in blockbuster drugs like Celecoxib underscores their importance.[3][5] The sulfonamide group (—SO₂NR₂) acts as a stable, three-dimensional scaffold that can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, it often serves as a bioisostere for carboxylic acids, potentially improving pharmacokinetic profiles while retaining biological activity.[3][4]
Despite their value, classical synthesis via the reaction of sulfonyl chlorides with amines is often challenging. The generation of sulfonyl chlorides can require strongly acidic and oxidizing conditions incompatible with sensitive functional groups.[2][6] This has spurred the development of innovative one-pot methodologies that bypass these intermediates, offering more direct and efficient access to diverse sulfonamide libraries.
Conceptual Strategy: α-Bromo Sulfonamides as Electrophilic Synthons
The user's specified reagent, 1-bromo-N-tert-butylmethanesulfonamide (BrCH₂SO₂NH(t-Bu)) , represents a class of α-halosulfonamides. While not commonly documented as a linchpin for general one-pot sulfonamide synthesis, its structure provides clear insights into its potential reactivity.
Causality of Reactivity: Analogous to α-haloketones and α-haloamides, the carbon atom adjacent to the electron-withdrawing sulfonyl group is rendered electrophilic.[4][7] The bromine atom serves as a good leaving group, making this carbon a prime target for nucleophilic substitution (Sₙ2) reactions.
A plausible synthetic application would involve reacting this electrophilic building block with a carbon- or heteroatom-centered nucleophile (e.g., an organometallic reagent, an amine, or a thiol) to displace the bromide. This approach is effective for synthesizing a specific subclass of sulfonamides—namely, substituted N-tert-butylmethanesulfonamides—as depicted below.
Caption: Conceptual workflow for using an α-bromo sulfonamide.
This method, however, is inherently limited in scope as the "methanesulfonamide" core is pre-defined in the starting material. For the de novo synthesis of a broad array of sulfonamides (R-SO₂NH₂), a more versatile strategy is required.
A State-of-the-Art One-Pot Protocol: Primary Sulfonamide Synthesis via t-BuONSO
A significant advancement in one-pot sulfonamide synthesis was developed by the research group of Michael C. Willis at the University of Oxford.[8][9] This strategy employs a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) , to directly convert a wide range of organometallic reagents into valuable primary sulfonamides (R-SO₂NH₂).[8][10]
This method is exceptionally powerful for drug discovery as it:
-
Operates as a true one-pot process.
-
Starts from readily available aryl or alkyl halides (precursors to the organometallic reagent).
-
Demonstrates broad functional group tolerance, accommodating substrates sensitive to oxidative conditions.[5]
-
Directly furnishes the primary sulfonamide, a key intermediate that can be further functionalized.[8]
Mechanistic Rationale
The reaction proceeds through a fascinating mechanistic pathway that avoids traditional sulfonyl chloride intermediates. The proposed mechanism begins with the nucleophilic attack of the organometallic reagent (R-MgX or R-Li) on the electrophilic sulfur atom of t-BuONSO. This is followed by a sequence of rearrangements, ultimately liberating the primary sulfonamide upon aqueous workup.
The key steps in the working model are:[8]
-
Nucleophilic Addition: The organometallic reagent adds to t-BuONSO to form a sulfinamide intermediate.
-
Rearrangement: This intermediate undergoes rearrangement, possibly via a sulfinyl nitrene or a concerted O-migration, to form a more stable sulfonimidate ester anion.
-
Hydrolysis: Upon workup with aqueous acid, this intermediate is hydrolyzed to yield the final primary sulfonamide product.
Caption: Proposed mechanistic pathway for t-BuONSO reaction.
Experimental Protocol: One-Pot Synthesis of 4-Biphenylsulfonamide
This protocol describes the synthesis of a representative primary aryl sulfonamide from the corresponding Grignard reagent and t-BuONSO, adapted from the procedure reported by Willis et al.[8]
Materials:
-
4-Biphenylmagnesium bromide (0.5 M in THF, 1.0 eq)
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere of argon, add a solution of t-BuONSO (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the solution of 4-biphenylmagnesium bromide (2.0 mL, 1.0 mmol, 1.0 eq, 0.5 M in THF) dropwise to the stirred t-BuONSO solution over 5 minutes.
-
Reaction: Stir the resulting mixture at -78 °C for 30 minutes.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to afford the pure 4-biphenylsulfonamide.
Data Presentation: Substrate Scope
The t-BuONSO method is compatible with a wide variety of organometallic nucleophiles, providing access to structurally diverse primary sulfonamides. The following table summarizes representative yields for different substrate classes.
| Entry | Organometallic Reagent (R-M) | Product (R-SO₂NH₂) | Yield (%)[8] |
| 1 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 80 |
| 2 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 75 |
| 3 | 2-Thienyllithium | Thiophene-2-sulfonamide | 71 |
| 4 | 3-Pyridylmagnesium bromide | Pyridine-3-sulfonamide | 60 |
| 5 | Benzylmagnesium chloride | Phenylmethanesulfonamide | 66 |
| 6 | Isopropylmagnesium chloride | Propane-2-sulfonamide | 65 |
| 7 | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 52 |
| 8 | Cyclopropylmagnesium bromide | Cyclopropanesulfonamide | 72 |
Yields are for the isolated, purified product as reported in the cited literature.
Conclusion
The development of one-pot synthetic methods represents a significant step forward in the efficient construction of sulfonamide-containing molecules. While electrophilic building blocks like 1-bromo-N-tert-butylmethanesulfonamide are useful for creating specific subclasses of sulfonamides, reagents such as t-BuONSO provide a far more general and powerful platform for the de novo synthesis of the medicinally crucial primary sulfonamide core. By enabling the direct conversion of readily available organometallic reagents into primary sulfonamides under mild conditions, this one-pot protocol streamlines the synthesis of novel chemical entities, accelerating lead optimization and the overall drug discovery process.
References
- BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2005). A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. Angewandte Chemie International Edition, 44(38), 6239-6242. Available at: [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(21), 4551-4560. Available at: [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available at: [Link]
-
Rehman, H., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Medicinal Chemistry (Los Angeles), 7(9). Available at: [Link]
-
GalChimia. (2021, February 10). One-pot access to primary sulfonamides. Retrieved from [Link]
-
D'Amico, D. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. Available at: [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
- BenchChem. (n.d.). Application Notes and Protocols: N-bromo-t-butylamine in Pharmaceutical Synthesis.
-
Pace, V., et al. (2020). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2020(38), 6093-6113. Available at: [Link]
-
YouTube. (2019, January 9). uses for alpha-halogenated carbonyl compounds. Retrieved from [Link]
Sources
- 1. One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 10. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
Application Notes and Protocols for the Purification of 1-bromo-N-tert-butylmethanesulfonamide and Removal of Associated Byproducts
Introduction
In the realm of synthetic organic chemistry and drug development, the purity of reagents and intermediates is paramount to ensuring the validity of experimental outcomes and the safety of final active pharmaceutical ingredients (APIs). 1-bromo-N-tert-butylmethanesulfonamide is a reactive compound, likely utilized in electrophilic bromination or as a precursor in the synthesis of more complex sulfonamides. The synthesis and application of such N-bromo-sulfonamides can lead to a variety of byproducts, including the unreacted starting material, the corresponding de-brominated sulfonamide, and other side-products. This guide provides a comprehensive overview of systematic work-up procedures designed to isolate the target compound in high purity.
The protocols herein are grounded in established principles of organic chemistry and are designed to be self-validating through integrated analytical checkpoints. We will explore the causality behind each procedural step, empowering the researcher to adapt and troubleshoot these methods for their specific reaction context.
Anticipated Byproducts in the Synthesis and Application of 1-bromo-N-tert-butylmethanesulfonamide
A successful purification strategy begins with understanding the potential impurities. In the context of 1-bromo-N-tert-butylmethanesulfonamide, the primary byproducts are typically:
-
N-tert-butylmethanesulfonamide: The de-brominated parent sulfonamide, which can arise from incomplete bromination during synthesis or through decomposition/reaction of the N-bromo compound.
-
Unreacted Brominating Agent/Byproducts: If synthesized using a brominating agent like N-bromosuccinimide (NBS), residual NBS or its byproduct, succinimide, may be present.[1]
-
Acidic Impurities: Depending on the reaction conditions, acidic byproducts such as hydrobromic acid (HBr) may be generated.[2]
-
Over-brominated Species: In some cases, multiple brominations on the molecule could occur, leading to di- or tri-brominated impurities.
The structural similarities between the desired product and its primary byproduct, N-tert-butylmethanesulfonamide, often present the main purification challenge.
Purification Workflow: A Multi-step Approach
A robust purification strategy typically involves a combination of techniques, moving from bulk removal of impurities to fine purification. The following workflow is recommended:
Caption: General workflow for the purification of 1-bromo-N-tert-butylmethanesulfonamide.
Part 1: Extractive Work-up
The initial work-up aims to remove the majority of inorganic salts, acidic or basic impurities, and highly polar byproducts.
Principle of Operation
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[3] By washing the organic layer with aqueous solutions of varying pH, we can selectively protonate or deprotonate acidic and basic impurities, drawing them into the aqueous phase.
Protocol 1: General Extractive Work-up
-
Quenching: Cool the reaction mixture to room temperature. If excess brominating agent is suspected, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic color of bromine (if present) disappears.
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This mild base will neutralize and remove any acidic byproducts like HBr.[2] Perform this wash until gas evolution (CO₂) ceases.
-
Water (H₂O): To remove any remaining water-soluble impurities.
-
Brine (Saturated Aqueous NaCl): To remove the bulk of the dissolved water from the organic layer, which facilitates the subsequent drying step.[2]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Expert Insight: The choice of organic solvent for extraction is critical. Ethyl acetate is a good general-purpose solvent, while dichloromethane is often used for more polar products. Ensure your product is soluble in the chosen solvent.
Part 2: Chromatographic Purification
For byproducts with similar polarity to the desired product, such as the parent sulfonamide, flash column chromatography is often necessary.
Principle of Operation
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Before running the column, analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate. The desired product spot should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for a wide range of polarities. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A non-polar/polar solvent mixture allows for fine-tuning of polarity to achieve good separation. |
| Rf of Target Compound | 0.2 - 0.4 | Provides a good balance between resolution and elution time. |
Expert Insight: Standard silica gel is slightly acidic. If your product is sensitive to acid, you can use deactivated silica gel, prepared by pre-treating it with a solvent containing a small amount of a non-polar base like triethylamine.[2]
Part 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids from a concentrated solution.
Principle of Operation
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: Decision and process flow for recrystallization.
Analytical Verification of Purity
It is essential to verify the purity of the final product. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample. A reversed-phase C18 column is often suitable for sulfonamides.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Emulsion during Extraction | The two phases are not separating well. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Product co-elutes with impurity in Chromatography | The chosen eluent system does not have sufficient resolving power. | Systematically screen different solvent systems with varying polarities. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can improve separation. |
| Low recovery after Crystallization | The product is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used. | Use a less polar co-solvent to decrease the solubility of the product. Ensure you are using the minimum amount of hot solvent for dissolution. |
| Product decomposition on silica gel | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina. |
References
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.[7][8]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.[4]
-
BenchChem. (2025). Technical Support Center: Purification of Products from Bromodimethylsulfonium Bromide (BDMS) Reactions. BenchChem.[2]
-
Stolker, A. A. M., et al. (2008). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Wiley Online Library.[9]
-
Karatas, Y., & Aydin, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library.[5]
-
BenchChem. (2025). Stability of methanesulfonamide in acidic and basic conditions. BenchChem.[10]
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide. BenchChem.[6]
-
Gao, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC.[11]
-
Karageorgou, E., & Samanidou, V. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.[3]
-
Páll, B., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI.[1]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.[12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions when using 1-bromo-N-tert-butylmethanesulfonamide
Welcome to the technical support center for 1-bromo-N-tert-butylmethanesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.
Introduction to 1-bromo-N-tert-butylmethanesulfonamide (BTBMS)
1-bromo-N-tert-butylmethanesulfonamide, which we will refer to as BTBMS, is an electrophilic brominating agent. Structurally similar to widely-used reagents like N-Bromosuccinimide (NBS), BTBMS serves as a stable, solid source of bromine for a variety of organic transformations.[1] Its primary applications include free-radical bromination of allylic and benzylic C-H bonds and electrophilic aromatic substitution.
The bulky tert-butyl group can influence the steric and electronic environment of the N-Br bond, potentially offering unique selectivity compared to other N-bromoamides.[2] However, like any reactive chemical, its use can be accompanied by side reactions that lower yield and complicate purification. This guide is designed to address the most common challenges encountered when using BTBMS.
Troubleshooting Guide & FAQs
Question 1: My reaction is sluggish and incomplete, with a significant amount of the starting material unreacted. What are the common causes?
Answer:
This is a frequent issue, often pointing to problems with reaction initiation or reagent quality. The two primary mechanisms involving BTBMS—free-radical substitution and electrophilic aromatic substitution—have different activation requirements.
For Allylic/Benzylic Bromination (Free-Radical Pathway):
The free-radical pathway requires an initiation step to generate a bromine radical (Br•).[3] If this step is inefficient, the chain reaction will not propagate effectively.
Causality & Expert Insights:
-
Ineffective Radical Initiation: The homolytic cleavage of the N-Br bond is the rate-limiting step. This process requires energy input, typically from a radical initiator or UV light. Without a proper initiator, the reaction will not start.
-
Presence of Radical Scavengers: Impurities in the substrate or solvent, such as dissolved oxygen or phenols, can act as radical scavengers, quenching the chain reaction.
-
Reagent Decomposition: BTBMS, like other N-bromoamides, can decompose upon prolonged exposure to moisture or light. Ensure the reagent is a free-flowing, off-white solid.
Recommended Troubleshooting Protocol:
-
Verify Initiator Choice and Purity:
-
Chemical Initiators: Use a fresh source of a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) at 1–5 mol%.
-
Photochemical Initiation: If using a UV lamp (e.g., a 254 nm mercury lamp), ensure the reaction vessel is made of a UV-transparent material like quartz or Pyrex.
-
-
Degas the Solvent: Before adding reagents, thoroughly degas the solvent (e.g., CCl₄, cyclohexane) to remove dissolved oxygen. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Check Reagent Quality: If the BTBMS appears discolored or clumpy, its purity may be compromised. Consider recrystallizing it or using a fresh bottle.
-
Increase Temperature: For thermally initiated reactions with AIBN, ensure the temperature is appropriate for its decomposition rate (typically 65-85 °C).
For Electrophilic Aromatic Bromination:
This pathway requires activation of the bromine atom to make it a stronger electrophile, especially for deactivated aromatic rings.
Causality & Expert Insights:
-
Insufficient Electrophilicity: For electron-neutral or deactivated aromatic rings, BTBMS alone may not be electrophilic enough to drive the reaction. A Lewis or Brønsted acid is often required to activate the N-Br bond.[4]
-
Inappropriate Solvent: Polar, coordinating solvents can solvate the electrophile, reducing its reactivity.
Recommended Troubleshooting Protocol:
-
Add an Acid Catalyst: For challenging substrates, add a strong acid like concentrated H₂SO₄ or a Lewis acid like AlCl₃. Reactions using NBS in concentrated sulfuric acid have proven effective for brominating highly deactivated aromatic compounds.[4]
-
Solvent Selection: Use a non-coordinating solvent. For reactions with strong acid catalysts, the acid itself can sometimes serve as the solvent.
Below is a workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for low-conversion reactions.
Question 2: My allylic bromination reaction is producing a significant amount of the 1,2-dibromide adduct instead of the desired substituted product. How can I prevent this?
Answer:
This is a classic problem in allylic bromination and stems from competition between the desired radical substitution pathway and an undesired electrophilic addition pathway.
Causality & Expert Insights: The key to successful allylic bromination is maintaining a very low, steady-state concentration of molecular bromine (Br₂).[5] BTBMS acts as a source for Br₂ by reacting with HBr, which is generated during the radical propagation step. If the concentration of Br₂ becomes too high, it will react directly with the alkene's double bond via an electrophilic addition mechanism, leading to the unwanted dibromide.[1]
Mechanism of Side Reaction vs. Desired Reaction:
Caption: Competition between radical substitution and electrophilic addition.
Recommended Prevention Protocol:
-
Solvent Choice is Critical: Use non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote the ionic electrophilic addition pathway.
-
Ensure Anhydrous Conditions: Water can react with BTBMS and promote ionic pathways. Use freshly distilled, dry solvents and flame-dry your glassware.
-
Slow Reagent Addition: If feasible, add the BTBMS solid portion-wise or as a slow-dripping slurry over the course of the reaction to keep its instantaneous concentration low.
-
Avoid High Temperatures: While heat can initiate the radical reaction, excessive heat can also accelerate the formation of Br₂. Prefer photochemical initiation (UV lamp) or a chemical initiator (AIBN) at a moderate temperature.
-
Maintain a Dilute Solution: Running the reaction at a lower concentration can help disfavor the bimolecular electrophilic addition.
| Parameter | Recommended for Allylic Substitution | Reason to Avoid for Allylic Substitution |
| Solvent | CCl₄, cyclohexane, benzene | Alcohols, water, THF, acetonitrile |
| Initiation | AIBN, BPO, UV light | High heat alone |
| [BTBMS] | Kept low (e.g., slow addition) | High initial concentration |
| Additives | None | Acids, water |
Table 1: Key parameter control to favor allylic substitution over addition.
Question 3: How can I effectively remove the N-tert-butylmethanesulfonamide byproduct from my reaction mixture during workup?
Answer:
The primary byproduct of any reaction using BTBMS is the parent sulfonamide, N-tert-butylmethanesulfonamide. Its removal is essential for obtaining a pure product.
Causality & Expert Insights: N-tert-butylmethanesulfonamide is a moderately polar, crystalline solid. Its solubility properties can sometimes be similar to the desired product, making simple extraction or crystallization challenging. The key to its removal is to exploit the chemical properties of the sulfonamide group. The proton on the nitrogen is weakly acidic (pKa ~10-11), allowing it to be deprotonated by a suitable base.
Recommended Workup & Purification Protocols:
Method 1: Aqueous Base Wash (Most Common)
This method converts the neutral sulfonamide into its water-soluble salt.
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Remove Excess Bromine: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic bromine species.
-
Base Extraction: Wash the organic layer 2-3 times with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the N-tert-butylmethanesulfonamide, pulling it into the aqueous layer as its sodium/potassium salt.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Filtration (If Product is Non-polar)
In some cases, particularly when using non-polar solvents like hexane or cyclohexane, the sulfonamide byproduct may precipitate out of the solution upon cooling.
-
Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath.
-
Filter: Filter the cold reaction mixture through a Büchner funnel to remove the precipitated N-tert-butylmethanesulfonamide.
-
Wash the Filtrate: Wash the filtrate with base, water, and brine as described in Method 1 to remove any remaining dissolved sulfonamide.
Method 3: Column Chromatography
If the above methods are insufficient, flash column chromatography is the final purification step. N-tert-butylmethanesulfonamide is more polar than most brominated organic products.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. The less polar brominated product should elute before the more polar sulfonamide byproduct.
References
-
ResearchGate. (2025). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium. Available at: [Link]
-
Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]
-
Organic Chemistry Portal. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]
-
ACS Publications. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]
-
ACG Publications. (2012). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. Available at: [Link]
-
ACS Publications. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubChem. Available at: [Link]
Sources
Technical Support Center: Optimizing Regioselectivity with 1-bromo-N-tert-butylmethanesulfonamide
Executive Summary
Welcome to the Technical Support Center. You are likely employing 1-bromo-N-tert-butylmethanesulfonamide (
While this reagent offers a direct route to install the pharmacologically privileged sulfonamide motif, users frequently encounter regioselectivity issues due to the electrophilic nature of the
Part 1: The Chemistry Engine (Mechanism & Logic)
To solve regioselectivity, we must first understand the reactive species.
-
Radical Generation: Under photoredox or thermal conditions, the C-Br bond undergoes homolytic cleavage (often via Single Electron Transfer reduction) to generate the
-sulfonamidomethyl radical ( ). -
Electronic Character: Unlike simple alkyl radicals (which are nucleophilic), the adjacent sulfonyl group (
) is strongly electron-withdrawing. This lowers the energy of the Singly Occupied Molecular Orbital (SOMO), rendering the radical electrophilic . -
The Mismatch:
-
Standard Minisci: Nucleophilic radicals attack protonated (electron-deficient) heterocycles.
-
Your Problem: The electrophilic
radical is reluctant to attack highly electron-deficient positions, leading to poor conversion or "scrambled" regioselectivity (attacking neutral species or competing sites).
-
Visualizing the Pathway (Graphviz)
Caption: Mechanistic flow showing the critical "Decision Gate" where radical polarity dictates regioselectivity outcomes.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific user tickets regarding regioselectivity failures.
Issue 1: "I am getting a mixture of C2 and C4 isomers on my pyridine substrate."
Diagnosis:
In Minisci reactions, C2 and C4 positions are both activated. While the tert-butyl group on the sulfonamide provides some steric bulk, it is remote (3 bonds away) from the radical center (
Corrective Actions:
-
Switch Acid Additive: Replace TFA with HCl or H₂SO₄ .
-
Why? Stronger acids ensure full protonation. However, if the radical is electrophilic, partial protonation (using weaker acids or lower equivalents) might actually favor reaction with the neutral (more electron-rich) species, changing the selectivity profile.
-
-
Solvent Control: Switch from DCM/Water to DMSO or Acetonitrile .
-
Why? Solvent polarity affects the tightness of the ion pair (in protonated heterocycles) and can alter the steric accessibility of the C2 position.
-
-
Temperature Tuning: Lower the temperature to
.-
Why? Radical addition is irreversible but diffusion-controlled. Lowering temperature increases the influence of steric differentiation (favoring the less hindered C4 position).
-
Issue 2: "The reaction works on quinoline, but fails on pyridine (Low Yield)."
Diagnosis:
This is a classic Polarity Mismatch . The
-
Quinoline: The benzene ring donates electron density, making the system sufficiently reactive.
-
Pyridine: Highly electron-deficient, especially when protonated. The electrophilic radical repels the electrophilic substrate.
Corrective Actions:
-
De-protonation Strategy: Do not add acid. Run the reaction on the neutral heterocycle.
-
Risk:[1] Minisci usually requires protonation.
-
Fix: Use an Oxidative Radical Mechanism (e.g., using a persulfate oxidant without acid) to attack the neutral pyridine, or employ a Lewis Acid (like
) instead of a Brønsted acid to activate the ring without fully killing nucleophilicity.
-
-
Change Radical Source: If
is too sluggish, consider converting it to the corresponding sulfinate salt ( ) first, which allows for different radical generation conditions (e.g., oxidative desulfinylation).
Issue 3: "I observe functionalization at the benzylic position instead of the ring."
Diagnosis: The Sulfonamidomethyl radical is capable of Hydrogen Atom Transfer (HAT) . If your substrate has weak C-H bonds (like a benzylic methyl group), the radical might abstract a hydrogen rather than adding to the ring.
Corrective Actions:
-
Increase Nucleophilicity: There is little you can do to change the radical's nature.
-
Kinetic Control: Increase the concentration of the heterocycle (substrate) relative to the radical precursor. This favors the bimolecular addition over the HAT process.
Part 3: Optimized Experimental Protocol
Protocol: Photoredox Sulfonamidomethylation of Heteroarenes Target: C2/C4 functionalization of Pyridines/Quinolines.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Heterocycle (e.g., Lepidine) |
| Reagent | 1.5 - 2.0 equiv | 1-bromo-N-tert-butylmethanesulfonamide |
| Photocatalyst | 1-2 mol% | |
| Additives | 1.0 equiv | TRIS (Tris(hydroxymethyl)aminomethane) or Phosphate base |
| Solvent | 0.1 M | DMSO or MeCN:H2O (4:[2]1) |
| Light Source | - | Blue LED (450 nm) |
Step-by-Step:
-
Setup: In an 8 mL vial equipped with a stir bar, add the Heterocycle (0.5 mmol), Photocatalyst, and Reagent.
-
Solvation: Add solvent (DMSO is preferred for solubility and stabilizing radical intermediates).
-
Degassing: Sparge with Argon for 10 minutes (Critical: Oxygen quenches the excited state catalyst).
-
Irradiation: Irradiate with Blue LEDs for 12-24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove any hydrolyzed bromide/acid), dry over , and concentrate. -
Purification: Flash column chromatography. Note: The sulfonamide NH is acidic; avoid using basic additives in the eluent if possible, or use 1% AcOH to prevent streaking.
Part 4: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental move.
Caption: Logic flow for diagnosing and resolving synthetic failures with BtBMSA.
References
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
-
Wiles, R. J., et al. (2020).[3][4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[3][4] Organic Letters, 22(23), 9495–9499. (Note: Context for sulfonamide stability and t-butyl group properties).[2][5][6] Link
-
Luo, Y., & Wu, J. (2016). Visible-Light-Promoted Sulfonylation of Alkenes with Sulfonyl Chlorides. Organic Letters, 18(3), 544–547. (Mechanistic parallel for sulfonyl radical generation). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 1-bromo-N-tert-butylmethanesulfonamide
Executive Summary & Core Directive
The Challenge:
The synthesis and application of 1-bromo-N-tert-butylmethanesulfonamide (CAS: 51270-36-1) hinge critically on thermal control. This molecule is an
-
Runaway Exotherm: Rapid degradation of the sulfonyl chloride precursor into sulfur dioxide and alkyl halides.
-
"Sulfene" Side-Pathways: Elimination of HCl to form transient sulfene intermediates (
), leading to oligomerization. -
Impurity Formation: Production of disulfonamides or hydrolyzed sulfonic acids.
The Solution:
This guide provides a validated protocol for optimizing reaction temperature, establishing
Synthesis Optimization: The Reaction Workflow
The Chemistry
The standard route is the nucleophilic attack of tert-butylamine on bromomethanesulfonyl chloride.
Note: A second equivalent of amine (or an auxiliary base like
Optimized Protocol
| Step | Operation | Temperature Target | Technical Rationale |
| 1 | Solvent Prep | Dissolve tert-butylamine (2.1 eq) in anhydrous DCM. Ensure system is under | |
| 2 | Cooling Phase | CRITICAL: Pre-cool the amine solution. Lower temps prevent "hot spots" upon addition. | |
| 3 | Addition | Add bromomethanesulfonyl chloride (1.0 eq) dropwise. Do not allow internal temp to exceed | |
| 4 | Induction | Allow the kinetic phase to complete. Low temp suppresses sulfene elimination. | |
| 5 | Ramp | Remove ice bath. Stir for 2–4 hours to drive conversion of sterically hindered amine. |
Troubleshooting & FAQs
Scenario A: The Reaction Mixture Turned Black/Tar-like
Q: My reaction mixture turned dark brown/black within minutes of addition. What happened?
Diagnosis: Thermal Runaway / Decomposition.
Root Cause: The internal temperature spiked above
-
Increase stirring rate to improve heat transfer.
-
Dilute the sulfonyl chloride in DCM before addition (1:1 v/v) to buffer the exotherm.
-
Use an internal thermometer, not just a bath thermometer.
Scenario B: Low Yield (<50%)
Q: The product is clean, but the yield is poor. I stayed at
-
You must perform Step 5 (Ramp) . After the initial exothermic addition is safe, warming to Room Temperature (
) provides the activation energy needed to drive the reaction to completion.
Scenario C: Crystalline Precipitate Clogging the Flask
Q: A white solid formed immediately and stopped the stir bar.
Diagnosis: Salt Formation (
-
Ensure solvent concentration is roughly 0.2M to 0.5M relative to the sulfonyl chloride.
-
Use mechanical stirring for scales >10g.
Visual Logic: Temperature Decision Tree
The following diagram illustrates the critical decision nodes for temperature control during the synthesis.
Caption: Workflow for minimizing thermal degradation during 1-bromo-N-tert-butylmethanesulfonamide synthesis.
Downstream Application: Nucleophilic Substitution
Once synthesized, this molecule is often used to couple with nucleophiles (e.g., thiols, amines) via
Protocol Adjustment for Substitution:
-
Reaction Type:
Displacement. -
Recommended Temp:
. -
Note: Unlike the synthesis (which requires cooling), the tert-butyl sulfonamide group deactivates the
-carbon slightly compared to a ketone, often requiring elevated temperatures for substitution. -
Solvent: Acetonitrile or DMF.[2]
References
-
World Intellectual Property Organization (WIPO). (2019). Heterocyclic compound and use thereof (WO2019027058A1).[3] (See Paragraph [0391] for specific bromomethanesulfonyl chloride addition protocols). Link
-
Chemical Book. (2023). 1-Bromo-N-tert-butylmethanesulfonamide Product Properties (CAS 51270-36-1). Link
-
National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. (Provides context on tert-butyl sulfonamide stability and synthesis alternatives). Link
Sources
Validation & Comparative
A Comparative Guide to Brominating Agents: 1-bromo-N-tert-butylmethanesulfonamide vs. N,N-Dibromohydantoin (DBH)
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparative analysis of two prominent brominating agents: the less common 1-bromo-N-tert-butylmethanesulfonamide and the well-established 1,3-dibromo-5,5-dimethylhydantoin (DBH). By examining their performance through experimental data and mechanistic insights, this document aims to equip you with the knowledge to make an informed choice for your specific synthetic needs.
Introduction to the Reagents
1-bromo-N-tert-butylmethanesulfonamide is an N-bromo-sulfonamide. The presence of the bulky tert-butyl group is thought to influence the stereochemical and regiochemical outcomes of its reactions. While not as extensively documented as other N-bromo compounds, it holds potential for selective bromination.
N,N-Dibromohydantoin (DBH) , specifically 1,3-dibromo-5,5-dimethylhydantoin, is a widely used and commercially available brominating agent. It is recognized for its utility in both radical and electrophilic brominations, offering a versatile tool for various synthetic transformations. DBH is often considered a convenient and economical alternative to other N-bromo reagents like N-bromosuccinimide (NBS).[1][2]
Physicochemical Properties and Handling
A crucial aspect of reagent selection is its physical properties and ease of handling. A comparison of the two reagents is presented below.
| Property | 1-bromo-N-tert-butylmethanesulfonamide | N,N-Dibromohydantoin (DBH) |
| Appearance | Data not readily available | White powder/crystalline solid[3] |
| Solubility | Data not readily available | Soluble in alcohol, ether, benzene; Insoluble in water[3] |
| Stability | Data not readily available | More stable and less costly on a bromine equivalent basis than NBS[4] |
Expert Insight: The established stability and solubility profile of DBH make it a more predictable and user-friendly reagent in a laboratory setting. The lack of readily available data for 1-bromo-N-tert-butylmethanesulfonamide suggests that its use may require more extensive preliminary investigation to determine optimal reaction conditions.
Mechanism of Action: The "Why" Behind Reactivity
The differing reactivity of these two agents stems from their distinct mechanisms of action. Understanding these mechanisms is key to predicting their behavior with different substrates.
1-bromo-N-tert-butylmethanesulfonamide , like other N-bromoamides, can function as both an electrophilic bromine source and a precursor to bromine radicals. The bulky N-tert-butyl group can significantly influence the regioselectivity of C-H bromination, favoring secondary C-H bonds over tertiary ones.[5]
DBH exhibits dual reactivity:
-
Radical Bromination: In the presence of a radical initiator or under photochemical conditions, DBH can undergo homolytic cleavage of the N-Br bond to generate bromine radicals. This pathway is particularly effective for the bromination of allylic and benzylic positions, similar to the well-known Wohl-Ziegler reaction.[6] The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom to form a substrate radical, which then reacts with DBH to yield the brominated product and another bromine radical.[6]
-
Electrophilic Bromination: The bromine atoms in DBH are positively polarized due to the adjacent electron-withdrawing carbonyl groups.[6] This allows DBH to act as an electrophile, particularly towards electron-rich aromatic rings in the presence of an acid catalyst.[1][6] It can also be used for the electrophilic bromination of alkenes, often with high yields.[3]
Caption: Experimental workflow for benzylic bromination.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene (1 equivalent), 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The insoluble 5,5-dimethylhydantoin byproduct can be removed by filtration.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield benzyl bromide.
Causality in Protocol Design:
-
Choice of Solvent: Non-polar solvents like CCl₄ are typically used for radical reactions as they do not interfere with the radical chain process.
-
Radical Initiator: The initiator is crucial for the homolytic cleavage of the N-Br bond in DBH, which is the rate-determining step for the initiation of the radical chain reaction.
-
Stoichiometry: Using 0.5 equivalents of DBH is common as it contains two bromine atoms, both of which can be transferred.
-
Workup Procedure: The filtration step is a key advantage of using hydantoin-based reagents, as the byproduct is often a solid that can be easily removed. The thiosulfate wash is essential for safety and to prevent further unwanted reactions.
Conclusion and Recommendations
Both 1-bromo-N-tert-butylmethanesulfonamide and DBH are valuable reagents for bromination. The choice between them depends on the specific requirements of the synthesis.
-
Choose DBH for:
-
Versatility: It is effective for a wide range of substrates, including aromatic, benzylic, and allylic systems, through both radical and electrophilic pathways. [3][6] * Reliability and High Yields: There is a substantial body of literature demonstrating its effectiveness and high yields in various transformations. [1][7] * Cost-Effectiveness and Stability: It is a stable and economical choice compared to other N-bromo reagents. [4]
-
-
Consider 1-bromo-N-tert-butylmethanesulfonamide for:
-
High Regioselectivity: The bulky tert-butyl group can offer enhanced selectivity, particularly in C-H bromination, which may be advantageous in complex molecule synthesis. [5] * Niche Applications: In cases where common reagents like NBS or DBH fail to provide the desired selectivity, this alternative may offer a solution.
-
For general-purpose bromination, DBH stands out as the more robust, well-characterized, and versatile reagent. However, for specialized applications demanding high regioselectivity, the exploration of 1-bromo-N-tert-butylmethanesulfonamide is warranted.
References
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Enamine. Dibromantin.
-
Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9.
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ResearchGate. Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | Request PDF.
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MDPI. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.
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ResearchGate. ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides.
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Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
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Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent.
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ResearchGate. [Br]⁺: hydroxybromination via DBH. | Download Scientific Diagram.
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PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
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Academia.edu. A novel tunable aromatic bromination method using alkyl bromides and sodium hydride in DMSO.
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ResearchGate. Percent yield of reaction product along with TOF values | Download Table.
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PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
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ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
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Chemia. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5.
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Organic Syntheses.
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
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TCI Chemicals. Bromination [Synthetic Reagents] | TCI AMERICA.
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Google Patents. US5248817A - Process for aromatic bromination.
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ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III).
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BenchChem. A Comparative Guide to N-bromo-N-tert-butylpentanamide and its Alternatives in Organic Synthesis.
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Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
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TCI Chemicals. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA.
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Okayama University Scientific Achievement Repository. 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols.
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BenchChem. Comparative study of different synthetic routes to 1-Bromo-3,3-dimethyl-butan-2-ol.
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ResearchGate. (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO.
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PubMed. Synthesis and Applications of Tert-Butanesulfinamide.
-
ResearchGate. Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination | Request PDF.
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MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.
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PMC. Comparative investigation on the adsorption behavior of bromate in aqueous solutions using Zn/Ni/Al-LDH and Ni/Al-LDH: optimization, equilibrium analysis, and mechanistic insights.
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A Comparative Guide to Brominating Agents: The Selectivity Advantages of 1-bromo-N-tert-butylmethanesulfonamide Over Elemental Bromine
For researchers, scientists, and professionals in drug development, the precise and predictable incorporation of bromine atoms into a molecular scaffold is a frequent and critical task. Brominated intermediates are invaluable synthons, serving as versatile handles for subsequent cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions that are foundational to modern medicinal chemistry.[1][2]
The choice of brominating agent is paramount, directly influencing not only the yield but, more importantly, the selectivity of the transformation. For decades, elemental bromine (Br₂) has been a workhorse reagent, yet its utility is often compromised by its high reactivity, hazardous nature, and frequently poor selectivity.[3] This guide provides an in-depth comparison between elemental bromine and a modern alternative, 1-bromo-N-tert-butylmethanesulfonamide, a representative of the N-bromoamide class of reagents. We will demonstrate through mechanistic insights and comparative data that for complex, multifunctional substrates, the enhanced selectivity of N-bromo-reagents offers a significant strategic advantage.
Profiling the Combatants: Reactivity and Handling
Elemental Bromine (Br₂): The Aggressive Workhorse
Elemental bromine is a fuming, red-brown liquid that is highly corrosive, toxic, and notoriously difficult to handle due to its high vapor pressure.[3] Its reactivity stems from its ability to participate in several distinct mechanistic pathways:
-
Electrophilic Addition: Br₂ reacts rapidly with alkenes and alkynes, proceeding through a cyclic bromonium ion intermediate to yield vicinal dibromides.[4] This high reactivity often makes it unselective in molecules containing multiple sites of unsaturation.
-
Electrophilic Aromatic Substitution (SEAr): Bromination of aromatic rings typically requires activation with a Lewis acid (e.g., FeBr₃) to increase the electrophilicity of the bromine.[5] These harsh conditions can be incompatible with sensitive functional groups.
-
Free Radical Substitution: In the presence of UV light or radical initiators, Br₂ undergoes homolytic cleavage to form bromine radicals (Br•), which can abstract hydrogen atoms to effect allylic or benzylic bromination.[5][6][7]
A significant drawback of using Br₂ is the stoichiometric generation of hydrogen bromide (HBr) gas, a corrosive byproduct that can promote side reactions or degrade acid-sensitive substrates.[3]
1-bromo-N-tert-butylmethanesulfonamide: The Precision Tool
In stark contrast, 1-bromo-N-tert-butylmethanesulfonamide belongs to a class of solid, crystalline N-bromo-reagents that are significantly easier and safer to handle. These reagents serve as a source of "electrophilic bromine" under milder conditions and can also generate bromine radicals in a more controlled manner.
The key to their selectivity lies in their structure. The bromine atom is bonded to a nitrogen, which is in turn connected to electron-withdrawing groups (a sulfonyl and a tert-butyl group). This N-Br bond is polarized, rendering the bromine atom electrophilic. Crucially, these reagents typically act as a source for a low, steady concentration of the active brominating species, which prevents the runaway reactions and side-products often seen with bulk elemental bromine.[8] The presence of the sterically demanding tert-butyl group, as we will demonstrate, imparts unique and highly valuable regioselectivity.
The Decisive Factor: Selectivity in Action
Selectivity is the measure of a reagent's ability to react with a specific functional group (chemoselectivity) at a particular position (regioselectivity) within a complex molecule.[9][10] It is here that the advantages of 1-bromo-N-tert-butylmethanesulfonamide become most apparent.
Chemoselectivity: Differentiating Functional Groups
In a molecule containing both an alkene and an activated aromatic ring, elemental bromine will often react indiscriminately with both. Its powerful electrophilic nature makes the addition to the double bond a very fast process.
N-bromo-reagents, including N-bromosuccinimide (NBS) and N-bromosulfonamides, exhibit far superior chemoselectivity. They are renowned for their ability to perform allylic and benzylic brominations while leaving double bonds intact.[8] This is because the reaction proceeds via a radical mechanism initiated under specific conditions (light or radical initiator), which is mechanistically distinct from the electrophilic addition pathway. This allows for the precise bromination of a C-H bond adjacent to a π-system without consuming the π-bond itself. This level of control is essential in multi-step syntheses where protecting group strategies would otherwise be required.
Expert Insight: The ability to avoid electrophilic addition to double bonds is a cornerstone of modern synthetic strategy. By using an N-bromo-reagent, a chemist can brominate an allylic position, then use that bromide as a handle for an Sₙ2 reaction, all while preserving the double bond for a subsequent transformation like an epoxidation or dihydroxylation. This orthogonal reactivity is difficult to achieve with elemental bromine.
Regioselectivity: Controlling the Site of Reaction
Aromatic Bromination: Elemental bromine with a Lewis acid can lead to a mixture of ortho and para isomers on activated aromatic rings, and over-bromination is a common problem. In contrast, N-bromo-reagents like NBS are known to be highly para-selective for many activated arenes.[11] The bulky nature of the 1-bromo-N-tert-butylmethanesulfonamide reagent would be expected to further enhance this para-selectivity due to steric hindrance, blocking access to the more crowded ortho positions.
Aliphatic C-H Bromination: The most striking advantage of using an N-bromo-reagent with a bulky substituent is seen in radical C-H bromination. According to Hammond's postulate, the less reactive bromine radical is more selective than a chlorine radical, preferentially abstracting the weakest C-H bond (tertiary > secondary > primary).
However, groundbreaking work has shown that the steric bulk on the N-bromoamide can completely override this inherent reactivity. While a small reagent like NBS shows the expected preference for tertiary C-H bonds, bulky reagents like N-bromo-N-tert-butylacetamide (a close structural analog to our topic reagent) show a remarkable and synthetically useful reversal of selectivity, strongly favoring secondary C-H bonds over tertiary ones.[12]
Quantitative Data: A Head-to-Head Comparison
The data below, adapted from research on visible light-mediated C-H bromination, clearly illustrates the dramatic impact of the N-substituent on regioselectivity. We use N-bromo-N-tert-butylacetamide as a direct proxy to model the behavior of 1-bromo-N-tert-butylmethanesulfonamide.
Table 1: Comparison of Reagent Performance in the Bromination of Adamantane
| Reagent | Yield (%) | k_sec_ / k_tert_ (Selectivity Ratio) |
| N-Bromosuccinimide (NBS) | 9 | 0.06 |
| N-bromo-N-tert-butylacetamide | 65 | 3.1 |
Data sourced from Alexanian et al., J. Am. Chem. Soc. 2014, 136, 41, 14389–14392.
The results are unambiguous. The small, traditional reagent (NBS) overwhelmingly brominates the tertiary position (a selectivity ratio far less than 1). The bulky N-tert-butyl reagent not only gives a dramatically higher yield but also reverses the selectivity, favoring the secondary position by a factor of over 3. This provides a powerful tool for targeting otherwise less reactive sites in a molecule.
Experimental Protocols: A Practical Guide
To provide a self-validating system, we outline protocols for a key transformation, highlighting the differences in procedure and outcome.
Protocol 1: Regioselective Bromination of an Activated Arene (Anisole)
Method A: Elemental Bromine
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) and a solution of anisole (1.0 eq.) in a dry, non-polar solvent (e.g., CCl₄).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of elemental bromine (1.0 eq.) in CCl₄ dropwise via an addition funnel. Vigorous HBr gas evolution will be observed.
-
Reaction & Workup: Stir at 0 °C for 1 hour. Quench the reaction carefully by pouring it into an aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis: The crude product will likely be a mixture of 4-bromoanisole and 2-bromoanisole, requiring careful purification by column chromatography.
Method B: 1-bromo-N-tert-butylmethanesulfonamide
-
Setup: To a standard round-bottom flask, add a solution of anisole (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add 1-bromo-N-tert-butylmethanesulfonamide (1.05 eq.) in one portion at room temperature.[11]
-
Reaction & Workup: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Analysis: The crude product is expected to be highly enriched in the single isomer, 4-bromoanisole, simplifying purification significantly.[11]
Protocol 2: Selective Aliphatic C-H Bromination
This protocol is based on the visible-light-mediated methods that showcase the unique selectivity of bulky N-bromoamides.[12]
-
Setup: In a standard vial, dissolve the aliphatic substrate (e.g., adamantane, 1.0 eq., limiting reagent) and 1-bromo-N-tert-butylmethanesulfonamide (1.2 eq.) in a suitable solvent like acetone.
-
Initiation: Place the vial approximately 5-10 cm from a standard household compact fluorescent lamp (CFL).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by GC/MS for conversion and regioselectivity.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous sodium thiosulfate and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired secondary brominated product.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the mechanistic pathways and experimental logic.
Caption: Comparison of reaction pathways for Br₂ vs. a bulky N-bromo-reagent.
Caption: Steric influence of the reagent on C-H bromination regioselectivity.
Caption: General workflow for a comparative bromination experiment.
Conclusion and Outlook
For the modern synthetic chemist, particularly in the pharmaceutical industry, control and predictability are non-negotiable. While elemental bromine remains a powerful and fundamental reagent, its utility is limited by its hazardous profile and lack of selectivity.
1-bromo-N-tert-butylmethanesulfonamide and its analogs represent a significant advancement, offering:
-
Enhanced Safety and Handling: Solid, stable reagents that are safer to store and dispense.
-
Superior Chemoselectivity: The ability to brominate C-H bonds in the presence of sensitive functional groups like alkenes.
-
Tunable and Unique Regioselectivity: A predictable preference for para-substitution on arenes and, most importantly, a unique, sterically-driven preference for secondary over tertiary C-H bonds in aliphatic systems.
These advantages streamline synthetic routes, reduce the need for protecting groups, simplify purification processes, and ultimately enable the construction of complex molecular architectures with a level of precision that is simply unattainable with elemental bromine. As the demand for more efficient and selective synthetic methods grows, the adoption of such well-designed reagents is not just a matter of convenience, but a strategic imperative.
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Myers, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]
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Alexanian, E. J., et al. (2025, August 6). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. ResearchGate. Available at: [Link]
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MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Journal of Organic Chemistry, 66(11), 3662–3670. Available at: [Link]
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Mitra, A. K., et al. (2012, May 15). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. ACG Publications. Available at: [Link]
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Gademann, K., et al. (2015). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition, 54(1), 76-103. Available at: [Link]
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Sivey, J. D., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(31), 16675-16687. Available at: [Link]
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Cramer, N., et al. (n.d.). Reversing the Regioselectivity of Asymmetric C-H and N-H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. ChemRxiv. Available at: [Link]
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Lemmetyinen, H., et al. (n.d.). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
